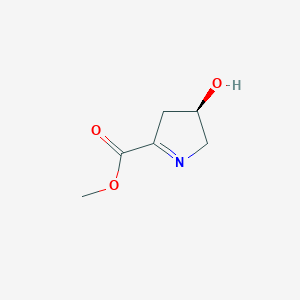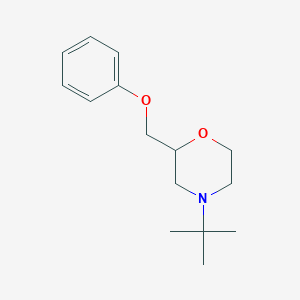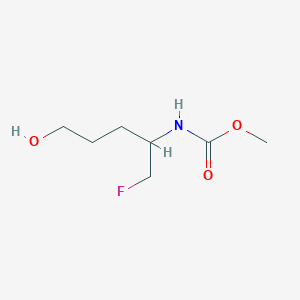
Methyl 1-(fluoromethyl)-4-hydroxybutylcarbamate
描述
Methyl 1-(fluoromethyl)-4-hydroxybutylcarbamate, also known as FMOC, is a chemical compound that has been used in scientific research for its various properties. This compound is a carbamate derivative that has been synthesized through a specific method.
作用机制
The mechanism of action of Methyl 1-(fluoromethyl)-4-hydroxybutylcarbamate involves its ability to protect the amine group of amino acids during peptide synthesis. This protection is achieved through the formation of a covalent bond between the amine group and the carbamate group of Methyl 1-(fluoromethyl)-4-hydroxybutylcarbamate. This bond is stable under the conditions of peptide synthesis, allowing for the selective deprotection of other functional groups.
Biochemical and Physiological Effects:
Methyl 1-(fluoromethyl)-4-hydroxybutylcarbamate does not have any known biochemical or physiological effects. This compound is used solely for scientific research purposes and is not intended for human or animal consumption.
实验室实验的优点和局限性
One of the primary advantages of using Methyl 1-(fluoromethyl)-4-hydroxybutylcarbamate in lab experiments is its ability to selectively protect the amine group of amino acids during peptide synthesis. This protection allows for the synthesis of complex peptides with multiple functional groups. However, one limitation of Methyl 1-(fluoromethyl)-4-hydroxybutylcarbamate is that it can be difficult to remove after peptide synthesis is complete. This can result in decreased yields and purity of the final product.
未来方向
There are several future directions for the use of Methyl 1-(fluoromethyl)-4-hydroxybutylcarbamate in scientific research. One potential application is in the synthesis of complex peptides for use in drug discovery. Methyl 1-(fluoromethyl)-4-hydroxybutylcarbamate can be used to protect the amine group of amino acids during the synthesis of these peptides, allowing for the creation of novel drug candidates. Additionally, Methyl 1-(fluoromethyl)-4-hydroxybutylcarbamate can be used as a fluorescent labeling reagent for the detection and analysis of proteins and peptides in biological samples. Overall, Methyl 1-(fluoromethyl)-4-hydroxybutylcarbamate has the potential to be a valuable tool in the field of scientific research.
科学研究应用
Methyl 1-(fluoromethyl)-4-hydroxybutylcarbamate has been used in various scientific research applications due to its unique properties. One of the primary uses of Methyl 1-(fluoromethyl)-4-hydroxybutylcarbamate is as a protecting group for amino acids during peptide synthesis. This compound can protect the amine group of the amino acid, allowing for the selective deprotection of other functional groups during the synthesis process. Methyl 1-(fluoromethyl)-4-hydroxybutylcarbamate has also been used as a fluorescent labeling reagent for proteins and peptides, allowing for their detection and analysis.
属性
CAS 编号 |
124211-05-8 |
|---|---|
产品名称 |
Methyl 1-(fluoromethyl)-4-hydroxybutylcarbamate |
分子式 |
C7H14FNO3 |
分子量 |
179.19 g/mol |
IUPAC 名称 |
methyl N-(1-fluoro-5-hydroxypentan-2-yl)carbamate |
InChI |
InChI=1S/C7H14FNO3/c1-12-7(11)9-6(5-8)3-2-4-10/h6,10H,2-5H2,1H3,(H,9,11) |
InChI 键 |
WKEYGEGSUZPGKA-UHFFFAOYSA-N |
SMILES |
COC(=O)NC(CCCO)CF |
规范 SMILES |
COC(=O)NC(CCCO)CF |
同义词 |
Carbamic acid, [1-(fluoromethyl)-4-hydroxybutyl]-, methyl ester (9CI) |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


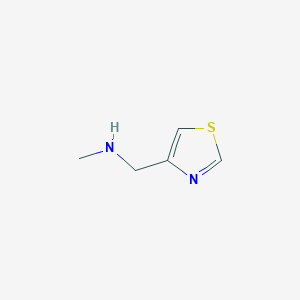
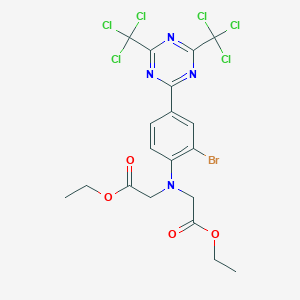
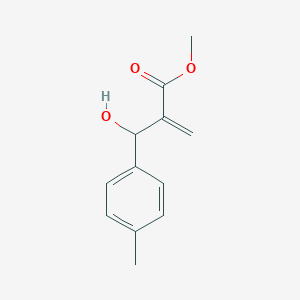

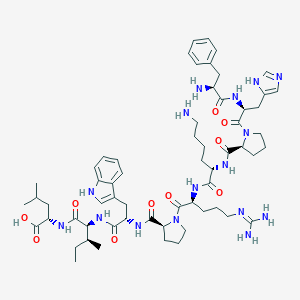
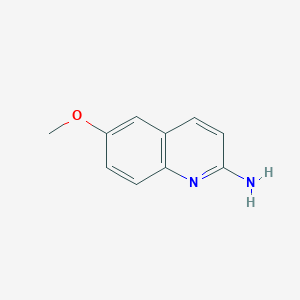
![8-(2,4-Dimethoxyphenyl)-6-methoxy-6,7-dimethyl-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene](/img/structure/B55853.png)

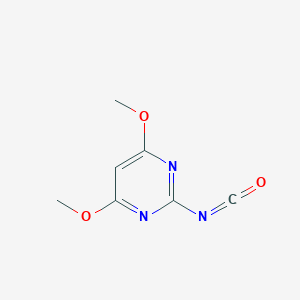
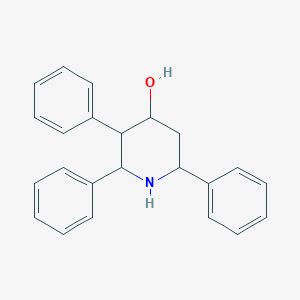
![Methyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate;hydrochloride](/img/structure/B55860.png)
